N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride

Description

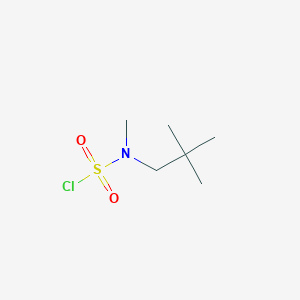

N-(2,2-Dimethylpropyl)-N-methylsulfamoyl chloride (systematic IUPAC name pending verification) is a sulfamoyl chloride derivative characterized by a branched 2,2-dimethylpropyl (neopentyl) group and a methyl group attached to the sulfamoyl nitrogen. Sulfamoyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, which have applications in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C6H14ClNO2S |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride |

InChI |

InChI=1S/C6H14ClNO2S/c1-6(2,3)5-8(4)11(7,9)10/h5H2,1-4H3 |

InChI Key |

SATPSUDANUVBTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CN(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride typically involves the reaction of N-(2,2-dimethylpropyl)-N-methylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{N-(2,2-dimethylpropyl)-N-methylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, and the reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents.

Common Reagents and Conditions

Amines: React with this compound to form sulfonamides.

Alcohols: React to form sulfonate esters.

Thiols: React to form sulfonothioates.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

Scientific Research Applications

Antibacterial Activity

N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride exhibits significant antibacterial properties. It functions by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is akin to traditional sulfonamide antibiotics and highlights the compound's potential in developing new antibacterial agents.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may have anticancer properties. By modifying the structure with bulky groups like 2,2-dimethylpropyl, researchers have observed enhanced selectivity towards specific cancer cell lines. This selectivity can lead to targeted therapies that minimize side effects associated with conventional treatments .

Case Study 1: Antibacterial Efficacy

A study examining the antibacterial efficacy of this compound against various bacterial strains demonstrated a notable reduction in bacterial viability at concentrations as low as 5 µM. This suggests its potential as an effective antibacterial agent in clinical settings.

Case Study 2: Anticancer Activity

In another investigation focused on its anticancer effects, researchers found that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

| Activity | Target | IC50 (µM) | Comments |

|---|---|---|---|

| Antibacterial | Various Bacterial Strains | < 5 | Significant reduction in viability |

| Anticancer | Breast and Lung Cancer | < 10 | Induces apoptosis via caspase pathways |

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

N-(2-Methoxyethyl)-N-Methylsulfamoyl Chloride

Key Differences :

- Substituent : The 2-methoxyethyl group introduces polarity via the ether oxygen, enhancing solubility in polar solvents compared to the hydrophobic neopentyl group in the target compound.

- Reactivity : The electron-donating methoxy group may moderate electrophilicity at the sulfamoyl chloride center, whereas the neopentyl group’s steric hindrance could slow nucleophilic attack.

- Physical Properties : Collision cross-section (CCS) data for adducts of this compound (e.g., [M+H]⁺ CCS: 137.0 Ų) suggest a compact molecular geometry, which may differ from the bulkier neopentyl analog .

Table 1: Comparative Data for Sulfamoyl Chlorides

| Property | N-(2,2-Dimethylpropyl)-N-Methylsulfamoyl Chloride (Inferred) | N-(2-Methoxyethyl)-N-Methylsulfamoyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₁₃ClNO₂S (estimated) | C₄H₁₀ClNO₃S |

| Key Substituent | 2,2-Dimethylpropyl (neopentyl) | 2-Methoxyethyl |

| Predicted CCS ([M+H]⁺) | N/A | 137.0 Ų |

| Reactivity Profile | High steric hindrance | Moderate polarity, reduced steric effects |

N-Carbonochloridoyl-N-(2,2-Dimethylpropyl)Carbamoyl Chloride

Key Differences :

- Functional Group : This compound features a carbamoyl chloride group (-NC(O)Cl) instead of a sulfamoyl chloride (-NSO₂Cl). Carbamoyl chlorides are generally less reactive toward nucleophiles due to lower electrophilicity at the carbonyl carbon compared to sulfur in sulfamoyl chlorides.

- Molecular Weight : The molecular weight (212.07 g/mol) is lower than the estimated value for the target sulfamoyl chloride, reflecting differences in atomic composition .

- Applications : Carbamoyl chlorides are precursors to ureas and carbamates, whereas sulfamoyl chlorides are used to synthesize sulfonamides, which are more prevalent in drug discovery.

5-Chloro-N-{2-[(Dimethylamino)Methyl]-2-Methylpropyl}Pentanamide

Key Differences :

- Functional Group: This is an amide with a chloro-pentanoyl chain, lacking the sulfamoyl chloride’s electrophilic sulfur center.

- Substituent Similarity: The 2-methylpropyl group with a dimethylamino branch shares steric bulk with the neopentyl group but introduces basicity due to the amine, altering solubility in acidic conditions .

- Applications : Likely used as a building block in peptide-like structures rather than sulfonylation reactions.

2-Dimethylaminoisopropyl Chloride Hydrochloride

Key Differences :

- Functional Group : A quaternary ammonium salt with a chloride counterion, contrasting with the sulfamoyl chloride’s covalent S-Cl bond.

- Reactivity : Reacts as an alkylating agent (e.g., in amine alkylation), whereas sulfamoyl chlorides participate in sulfonamide bond formation.

- Steric Effects : Both compounds feature branched alkyl groups, but the absence of a sulfonyl group limits comparisons in electronic properties .

Table 2: Functional Group and Reactivity Comparison

| Compound Type | Electrophilic Center | Typical Reactions | Steric Influence |

|---|---|---|---|

| Sulfamoyl Chloride | Sulfur (SO₂Cl) | Sulfonamide formation | High (neopentyl group) |

| Carbamoyl Chloride | Carbonyl (COCl) | Urea/carbamate synthesis | Moderate |

| Quaternary Ammonium Salt | Alkyl chloride | Alkylation | Moderate to high |

Biological Activity

N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.70 g/mol. This compound features a sulfamoyl group attached to a dimethylpropyl moiety, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to significant alterations in protein function and cellular pathways, which may be beneficial in therapeutic contexts.

Potential Biological Activities:

- Antimicrobial Activity : Research indicates that sulfamoyl chlorides exhibit antibacterial properties. This compound has shown promise against various bacterial strains, potentially through inhibition of bacterial enzyme activity.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

- Antibacterial Activity : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be below 50 µg/mL for both strains.

- Cytotoxicity in Cancer Cells : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. IC50 values were calculated to be around 30 µM, indicating potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C6H14ClNO2S | Dimethyl substitution | Antibacterial, Anticancer |

| N-(2-Methoxypropyl)-N-methylsulfamoyl chloride | C5H12ClNO3S | Methoxypropyl group | Antimicrobial |

| N-Methylsulfamoyl chloride | C4H10ClNO2S | Methyl group | Limited antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,2-dimethylpropyl)-N-methylsulfamoyl chloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting N-(2,2-dimethylpropyl)-N-methylamine with sulfamoyl chloride derivatives under controlled anhydrous conditions. To validate purity, use ¹H/¹³C NMR to confirm the absence of unreacted amines or hydrolysis byproducts. Mass spectrometry (MS) can verify molecular weight, while HPLC with UV detection (λ = 210–230 nm) ensures >98% purity. Stability tests under inert atmospheres (argon) are critical due to sulfamoyl chlorides' susceptibility to hydrolysis .

Q. How does steric hindrance from the 2,2-dimethylpropyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky 2,2-dimethylpropyl group reduces accessibility to the sulfamoyl chloride’s electrophilic sulfur center. Compare reaction kinetics with less hindered analogs (e.g., N-methylsulfamoyl chloride) using stopped-flow spectroscopy in acetonitrile or DMF. Monitor intermediates via FT-IR (S=O and S-Cl stretches at ~1350 cm⁻¹ and ~500 cm⁻¹) to assess steric effects on reactivity .

Q. What are optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to minimize light/thermal degradation. Regularly test stability via TGA/DSC to detect decomposition onset temperatures. For long-term storage, prepare as a dry powder using lyophilization and include molecular sieves to absorb moisture .

Advanced Research Questions

Q. How can computational modeling predict the electrophilic reactivity of this compound in diverse solvents?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model the compound’s LUMO energy and charge distribution on the sulfur atom. Solvent effects (e.g., dielectric constant) can be simulated using thePolarizable Continuum Model (PCM) . Validate predictions experimentally viakinetic studies in solvents like THF, DCM, and DMSO .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during its use in synthesizing sulfonamide derivatives?

- Methodological Answer : Employ Schlenk line techniques to maintain anhydrous conditions. Use scavenger agents (e.g., molecular sieves) to sequester water. Optimize reaction stoichiometry via DoE (Design of Experiments) to minimize excess sulfamoyl chloride, which can hydrolyze to sulfonic acids. Monitor reaction progress with in situ Raman spectroscopy to detect byproducts early .

Q. How does this compound interact with biological nucleophiles (e.g., cysteine residues) in enzyme inhibition studies?

- Methodological Answer : Conduct enzyme kinetics assays (e.g., with papain or caspase-3) to measure inhibition constants (Kᵢ). Use LC-MS/MS to identify covalent adducts formed between the sulfamoyl chloride and cysteine thiols. Compare selectivity profiles against other electrophilic inhibitors (e.g., chloroacetamides) via proteome-wide activity-based protein profiling (ABPP) .

Q. Can this compound serve as a precursor for photoaffinity probes in target identification?

- Methodological Answer : Functionalize the sulfamoyl chloride with a photoactivatable group (e.g., aryl azide or diazirine) via a spacer arm. Validate probe efficiency using UV-Vis spectroscopy (λ = 300–400 nm for photoactivation) and SDS-PAGE/Western blotting to confirm target labeling. Use click chemistry (e.g., CuAAC) for subsequent bioconjugation .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrolysis rates: How to reconcile variability in solvent-dependent stability studies?

- Methodological Answer : Variability often arises from trace water content. Standardize solvent preparation using Karl Fischer titration to ensure <50 ppm H₂O. Replicate hydrolysis kinetics (e.g., via UV-Vis monitoring at 260 nm) across multiple labs. Use Arrhenius plots to compare activation energies and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.